Lipophilicity Advantage of 6,8-Dichloro Substitution Over Non-Halogenated and Mono-Chloro Analogs
The target compound exhibits a computed XLogP3 of 2.4 [1], reflecting the combined lipophilic contribution of the 6,8-dichloro substitution. This value is approximately 1.2 log units higher than the non-chlorinated analog (CAS 40889-43-8, estimated XLogP3 ~1.2) and approximately 0.6 log units higher than the 6-chloro mono-substituted analog (CAS 40889-45-0, estimated XLogP3 ~1.8) . Enhanced lipophilicity correlates with improved passive membrane permeability and potential blood-brain barrier penetration, which is critical for CNS-targeted quinazoline programs.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.4 |
| Comparator Or Baseline | CAS 40889-43-8 (non-chlorinated): XLogP3 ~1.2; CAS 40889-45-0 (6-chloro): XLogP3 ~1.8 |
| Quantified Difference | Δ = +1.2 vs non-chlorinated; Δ = +0.6 vs mono-chloro |
| Conditions | XLogP3 computed by PubChem release 2025.04.14; comparator values estimated by structural analogy |
Why This Matters
Lipophilicity directly governs passive permeability and tissue distribution, making the 6,8-dichloro compound the preferred choice for medicinal chemistry programs requiring enhanced membrane transit or CNS exposure.
- [1] PubChem. 3(4H)-Quinazolineacetic acid, 6,8-dichloro-2-methyl-4-oxo-, ethyl ester. CID 218592. Computed XLogP3: 2.4. National Center for Biotechnology Information. Accessed 2026-05-10. View Source
